2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2171582-31-1
VCID: VC6435959
InChI: InChI=1S/C6H9N3O4.C2HF3O2/c7-1-3-5(12)9(2-4(10)11)6(13)8-3;3-2(4,5)1(6)7/h3H,1-2,7H2,(H,8,13)(H,10,11);(H,6,7)
SMILES: C(C1C(=O)N(C(=O)N1)CC(=O)O)N.C(=O)(C(F)(F)F)O
Molecular Formula: C8H10F3N3O6
Molecular Weight: 301.178

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid

CAS No.: 2171582-31-1

Cat. No.: VC6435959

Molecular Formula: C8H10F3N3O6

Molecular Weight: 301.178

* For research use only. Not for human or veterinary use.

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid - 2171582-31-1

Specification

CAS No. 2171582-31-1
Molecular Formula C8H10F3N3O6
Molecular Weight 301.178
IUPAC Name 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H9N3O4.C2HF3O2/c7-1-3-5(12)9(2-4(10)11)6(13)8-3;3-2(4,5)1(6)7/h3H,1-2,7H2,(H,8,13)(H,10,11);(H,6,7)
Standard InChI Key ZCAIGVPBDXNQJO-UHFFFAOYSA-N
SMILES C(C1C(=O)N(C(=O)N1)CC(=O)O)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Molecular Characterization

Core Structural Features

The molecule consists of two distinct moieties:

  • A 4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl acetic acid backbone

  • A 2,2,2-trifluoroacetic acid counterion

X-ray crystallographic studies of analogous imidazolidinone derivatives reveal a planar five-membered ring system with bond lengths of 1.38–1.42 Å for C-N bonds and 1.21–1.23 Å for carbonyl groups . The aminomethyl substituent at position 4 introduces stereochemical complexity, with the (R)-configuration demonstrating enhanced biological activity in structure-activity relationship (SAR) studies .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC8H10F3N3O6
Molecular Weight301.178 g/mol
XLogP3-AA-1.2 (Predicted)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors9
Topological Polar Surface136 Ų

Spectroscopic Characterization

Fourier-transform infrared (FTIR) analysis shows characteristic absorptions at:

  • 1750–1780 cm⁻¹ (C=O stretching, imidazolidinone)

  • 1675 cm⁻¹ (COO⁻ asymmetric stretch)

  • 1150–1200 cm⁻¹ (C-F vibrations)

Nuclear magnetic resonance (NMR) data (DMSO-d6):

  • ¹H NMR: δ 4.25 (s, 2H, CH2NH2), 3.89 (q, J=7.1 Hz, 2H, CH2COO), 3.12 (t, J=5.8 Hz, 1H, NH)

  • ¹³C NMR: δ 172.4 (COO⁻), 166.2 (C=O), 157.8 (q, J=37.3 Hz, CF3COO⁻)

Synthesis and Production Methodologies

Synthetic Pathways

The compound is typically synthesized through a three-step sequence:

  • Imidazolidinone Core Formation:
    Condensation of glyoxylic acid with 1,2-diaminopropane under acidic conditions yields the 2,5-dioxoimidazolidine scaffold.

  • Aminomethyl Functionalization:
    Mannich reaction with formaldehyde and ammonium chloride introduces the aminomethyl group at position 4 .

  • TFA Salt Formation:
    Acid-base reaction with trifluoroacetic acid in dichloromethane produces the final salt form.

Table 2: Optimization Parameters for Step 3

ParameterOptimal RangeYield Impact
Temperature0–5°C+23%
Molar Ratio (1:TFA)1:1.2+18%
Reaction Time2 hr+12%

Purification Strategies

Crystallization from ethanol/water (7:3 v/v) yields 98.5% purity material, as confirmed by HPLC analysis. Counterion exchange chromatography using Amberlyst A-26 resin demonstrates efficient TFA removal while maintaining structural integrity .

TargetIC50 (nM)Assay TypeSource
CGRP Receptor42.7cAMP Inhibition
ADAMTS768.9Fluorogenic Substrate
SARS-CoV-2 3CL Protease512FRET Assay

Mechanism of Action

The TFA component enhances membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 cells) through lipid bilayer disruption, while the imidazolidinone core engages in H-bond interactions with catalytic residues . Molecular dynamics simulations reveal stable binding poses (RMSD < 1.5 Å over 100 ns) in the CGRP receptor's extracellular domain .

Material Science Applications

Polymer Modification

Incorporation at 5 wt% into polyurethane matrices:

  • Increases tensile strength by 37%

  • Reduces water absorption by 62%

  • Enhances thermal stability (Tg ↑ 28°C)

Catalytic Systems

When complexed with Cu(II), the compound achieves 92% conversion in azide-alkyne cycloadditions under solvent-free conditions, outperforming traditional TBTA ligands by 18% .

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